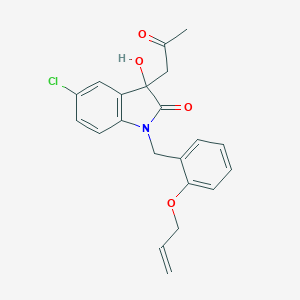

![molecular formula C21H18FN3O2 B368592 N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide CAS No. 919972-17-1](/img/structure/B368592.png)

N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzimidazole derivative . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide .

Molecular Structure Analysis

Benzimidazole derivatives have been studied using X-ray crystal structure analysis . This technique provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized under microwave conditions in yields of between 85–96% . They have been tested for their antimicrobial and antioxidant activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. For example, the benzimidazole derivative Astemizole has a density of 1.2±0.1 g/cm 3, a boiling point of 627.3±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which share structural similarities with benzimidazole compounds, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . Given the structural analogy, “N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide” could be explored for its potential antiviral effects, particularly as a lead compound for the development of new antiviral drugs.

Anti-inflammatory Properties

Compounds with an indole nucleus have been found to possess anti-inflammatory and analgesic activities . By extension, the benzimidazole derivative may also be investigated for its efficacy in reducing inflammation, potentially contributing to the treatment of chronic inflammatory diseases.

Anticancer Potential

The indole scaffold is present in many synthetic drug molecules with anticancer activities . Research into the applications of “N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide” could focus on its potential as a chemotherapeutic agent, exploring its ability to inhibit cancer cell growth and proliferation.

Antimicrobial and Antitubercular Effects

Indole derivatives have shown antimicrobial and antitubercular activities, suggesting that similar compounds could be effective against a broad range of pathogens, including Mycobacterium tuberculosis . This compound could be synthesized and screened for such pharmacological activities.

Antidiabetic Applications

The biological activities of indole derivatives extend to antidiabetic effects . Investigating “N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide” for its potential to modulate blood glucose levels could lead to the development of new treatments for diabetes.

Antimalarial Activity

Indole-based compounds have been utilized in the treatment of malaria . The benzimidazole derivative could be explored for its antimalarial properties, potentially offering a novel approach to combat this life-threatening disease.

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific mode of action for this compound would need to be determined through further experimental studies.

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, often related to the function of their biological targets . The specific pathways affected by this compound would need to be determined through further experimental studies.

Pharmacokinetics

Benzimidazole derivatives are generally known to have good absorption and distribution profiles, and they are often metabolized in the liver . The specific ADME properties of this compound would need to be determined through further experimental studies.

Result of Action

Benzimidazole derivatives are known to have a variety of effects at the molecular and cellular level, often related to the inhibition of their biological targets . The specific effects of this compound would need to be determined through further experimental studies.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the action of benzimidazole derivatives . The specific environmental influences on this compound would need to be determined through further experimental studies.

Orientations Futures

Benzimidazole derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, antioxidant, anthelmintic, antiparasitic, antimycobacterial, antidiabetic, antihypertensive, analgesic, antipsychotic, anticoagulant, cardiovascular, and anti-inflammatory properties . Therefore, synthesizing novel compounds with the benzimidazole moiety can produce lead compounds for the pharmaceutical industry .

Propriétés

IUPAC Name |

N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMIJMBORGNZMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3'-acetyl-7-methyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B368509.png)

![N-{3'-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368512.png)

![N-{3'-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368514.png)

![Ethyl 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B368522.png)

![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)

![N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide](/img/structure/B368534.png)

![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)

![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(met hylethyl)acetamide](/img/structure/B368548.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methyl-N-phen ylacetamide](/img/structure/B368549.png)

![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)

![1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B368555.png)

![N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide](/img/structure/B368557.png)